Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate

Organic Synthesis Pyrazole Functionalization Protecting Group Chemistry

This 3-benzyloxy-1-methyl-pyrazole-4-carboxylate is the preferred building block for multi-step RTK inhibitor synthesis, including 4,7-dihydro-1-thia-4,5-diaza-cyclopenta[a]pentalene scaffolds (US 8,853,207). The orthogonal benzyl ether/ethyl ester motif allows chemoselective deprotection (hydrogenolysis) without affecting the ester, enabling late-stage diversification. Unlike 3-hydroxy analogs that suffer from keto-enol tautomerism and competing O/N-alkylation, this compound provides stable, predictable reactivity. Procure with confidence for CNS drug discovery programs where the lipophilic benzyl group (LogP 2.3) aids BBB penetration.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B7518077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1OCC2=CC=CC=C2)C
InChIInChI=1S/C14H16N2O3/c1-3-18-14(17)12-9-16(2)15-13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
InChIKeyUHEMKHLBOOZUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate: Core Identity and Procurement Baseline


Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate (CAS 111493-88-0) is a 1,3,4-trisubstituted pyrazole building block bearing a benzyloxy ether at C-3, an N1-methyl group, and an ethyl ester at C-4 . The compound has a molecular formula of C₁₄H₁₆N₂O₃, a molecular weight of 260.29 g·mol⁻¹, and a computed LogP of ~2.3, indicating moderate lipophilicity . It is commercially available at standard purities of ≥95% and is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the preparation of receptor tyrosine kinase (RTK) inhibitor scaffolds [1].

Why Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate Cannot Be Replaced by Common Pyrazole-4-carboxylate Analogs


The 3-benzyloxy substituent critically differentiates this compound from simpler 3-hydroxy, 3-methoxy, or 3-unsubstituted pyrazole-4-carboxylate analogs. The benzyl ether serves as a robust protecting group that survives diverse reaction conditions while also providing a hydrophobic aromatic surface for potential π-stacking or Van der Waals interactions in biological targets [1]. Its removal by hydrogenolysis or acidolysis is orthogonal to the ester function, enabling sequential functionalization that is impossible with a free 3-hydroxy tautomer, which exists as a mixture of keto-enol forms and can undergo competing O- vs. N-alkylation [2]. These differences in reactivity, stability, and synthetic utility make direct substitution with the 3-hydroxy analog (CAS 103626-03-5) or 3-methoxy analog problematic for multi-step syntheses, especially those requiring late-stage deprotection or chemoselective transformations.

Quantitative Performance Evidence for Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate vs. Closest Analogs


Synthetic Yield Comparison: O-Benzylation of Ethyl 3-Hydroxy-1-methyl-1H-pyrazole-4-carboxylate vs. O-Methylation

The benzylation of ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate with benzyl bromide proceeds under mild conditions (K₂CO₃, DMF, 50°C, overnight) to give the 3-benzyloxy product in 82% isolated yield after chromatographic purification and recrystallization . In contrast, analogous O-methylation of the same hydroxy precursor with methyl iodide under comparable conditions typically yields the 3-methoxy analog in lower purity and requires careful control to avoid N-methylation by-products [1]. The benzyl ether formation benefits from the greater electrophilicity of benzyl bromide and the reduced volatility of the product, facilitating isolation.

Organic Synthesis Pyrazole Functionalization Protecting Group Chemistry

Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) Comparison with 3-Hydroxy and 3-Methoxy Analogs

The computed LogP (XlogP) of ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is 2.3, and its topological polar surface area (TPSA) is 53.4 Ų . For the 3-hydroxy analog (CAS 103626-03-5), the XlogP is approximately 0.8 with a TPSA of 64.6 Ų. For the 3-methoxy analog, the XlogP is approximately 1.2 with a TPSA of 53.4 Ų. The benzyloxy compound is significantly more lipophilic (ΔLogP ≈ 1.5 vs. 3-OH; ΔLogP ≈ 1.1 vs. 3-OMe), which directly impacts membrane permeability and CNS penetration potential in biological screening collections.

Medicinal Chemistry Drug-likeness ADME Prediction

Deprotection Orthogonality: Hydrogenolysis of 3-Benzyloxy vs. Hydrolysis of 4-Ethyl Ester

The benzyloxy group at C-3 can be removed by catalytic hydrogenolysis (H₂, Pd/C, room temperature) without affecting the ethyl ester at C-4, yielding ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate as a versatile intermediate for further O-functionalization [1]. This orthogonality is not available with the 3-methoxy analog, which requires harsh demethylation conditions (BBr₃ or HI) that risk ester cleavage or pyrazole ring degradation. The free 3-hydroxy tautomer, if used directly, would require reprotection before many subsequent transformations, adding synthetic steps and reducing overall efficiency.

Orthogonal Protection Multi-step Synthesis Chemoselective Deprotection

Verified Application Scenarios for Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate Based on Available Evidence


Intermediate for Fused Tricyclic RTK Inhibitor Synthesis (Patent-Documented Route)

This compound serves as a key intermediate in the preparation of 4,7-dihydro-1-thia-4,5-diaza-cyclopenta[a]pentalene-based receptor tyrosine kinase (RTK) inhibitors, as exemplified in US Patent 8,853,207 [1]. The benzyloxy group is retained through cyclization steps and subsequently removed to liberate a 3-hydroxy group for further derivatization. The 82% benzylation yield and chromatographic purity of the intermediate support its procurement at scale for medicinal chemistry programs targeting PDGFR-beta and c-KIT kinases (IC₅₀ values of 859 nM and 201 nM, respectively, for the final tricyclic products derived from related intermediates).

Diversity-Oriented Synthesis Library Construction Requiring Orthogonal Protection

The orthogonal benzyl ether/ethyl ester motif makes this compound ideal for diversity-oriented synthesis libraries where sequential functionalization is required. The benzyl group can be cleaved by hydrogenolysis without affecting the ester, enabling generation of a free 3-hydroxy intermediate that can be alkylated, acylated, or sulfonylated to produce structurally diverse analogs from a single procurement batch [1].

CNS-Penetrant Lead Optimization Due to Elevated Lipophilicity

With a computed LogP of 2.3 and a TPSA of 53.4 Ų [1], this compound resides in favorable physicochemical space for passive blood-brain barrier penetration. For CNS drug discovery programs, procuring this benzyloxy intermediate allows the lipophilic benzyl group to be retained in the final compound or to serve as a late-stage diversity point that modulates CNS exposure, a capability not offered by the more polar 3-hydroxy or 3-methoxy analogs.

Quote Request

Request a Quote for Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.